4-[4-(ethanesulfonyl)piperazin-1-yl]aniline
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Overview
Description
4-[4-(ethanesulfonyl)piperazin-1-yl]aniline is an organic compound with the molecular formula C12H19N3O2S. It is a derivative of piperazine and aniline, featuring an ethanesulfonyl group attached to the piperazine ring. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(ethanesulfonyl)piperazin-1-yl]aniline typically involves the reaction of piperazine with ethanesulfonyl chloride, followed by the introduction of an aniline group. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Piperazine reacts with ethanesulfonyl chloride in the presence of a base to form 4-(ethanesulfonyl)piperazine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
4-[4-(ethanesulfonyl)piperazin-1-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanesulfonyl group to an ethanethiol group.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ethanethiol derivatives.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
4-[4-(ethanesulfonyl)piperazin-1-yl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of dyes, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 4-[4-(ethanesulfonyl)piperazin-1-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The piperazine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
4-(1-Piperazinyl)aniline: Similar structure but lacks the ethanesulfonyl group.
4-(4-Methylpiperazin-1-yl)aniline: Contains a methyl group instead of an ethanesulfonyl group.
4-(4-Phenylpiperazin-1-yl)aniline: Features a phenyl group in place of the ethanesulfonyl group.
Uniqueness
4-[4-(ethanesulfonyl)piperazin-1-yl]aniline is unique due to the presence of the ethanesulfonyl group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s solubility in polar solvents and its ability to participate in specific chemical reactions, making it valuable in various research applications .
Properties
IUPAC Name |
4-(4-ethylsulfonylpiperazin-1-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-2-18(16,17)15-9-7-14(8-10-15)12-5-3-11(13)4-6-12/h3-6H,2,7-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWPVXWASFWISK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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